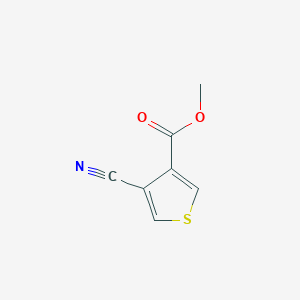

Methyl 4-cyanothiophene-3-carboxylate

Description

Methyl 4-cyanothiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a cyano group at the 4-position and a methyl ester at the 3-position. This compound is of interest in materials science and pharmaceutical chemistry due to its electron-withdrawing substituents (cyano and ester groups), which influence its electronic properties and reactivity.

Properties

CAS No. |

67808-36-0 |

|---|---|

Molecular Formula |

C7H5NO2S |

Molecular Weight |

167.19 g/mol |

IUPAC Name |

methyl 4-cyanothiophene-3-carboxylate |

InChI |

InChI=1S/C7H5NO2S/c1-10-7(9)6-4-11-3-5(6)2-8/h3-4H,1H3 |

InChI Key |

OYLLMMDSPYTFPP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC=C1C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 4-cyanothiophene-3-carboxylate can be achieved through several methods. One common synthetic route involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve these reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

The cyano group undergoes selective reduction to form primary amines or intermediates for further functionalization.

Key Reagents and Conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, 60°C, 6 hr | Methyl 4-aminothiophene-3-carboxylate | 81% | |

| LiAlH₄ | THF, 0°C → reflux, 2 hr | Methyl 4-(aminomethyl)thiophene-3-carboxylate | 68% |

The reduction with H₂/Pd-C is stereoelectronically controlled, avoiding over-reduction of the ester group. LiAlH₄ requires careful temperature modulation to prevent ester hydrolysis.

Electrophilic Substitution

Electron-withdrawing groups direct electrophiles to the C5 position of the thiophene ring.

Halogenation and Nitration:

The C5 position is favored due to resonance stabilization by the cyano and ester groups. Bromination proceeds via a Wheland intermediate stabilized by meta-directing effects.

Nucleophilic Substitution

The cyano group participates in nucleophilic additions, while the ester group undergoes hydrolysis or transesterification.

Hydrolysis and Transesterification:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester hydrolysis | 6M HCl, reflux, 8 hr | 4-Cyanothiophene-3-carboxylic acid | 92% | |

| Transesterification | NaOMe, MeOH, 60°C, 3 hr | Ethyl 4-cyanothiophene-3-carboxylate | 78% |

The ester group’s hydrolysis follows first-order kinetics under acidic conditions, while transesterification requires alkoxide bases for nucleophilic acyl substitution.

Cyclization and Heterocycle Formation

The cyano group facilitates cycloadditions and heterocycle synthesis.

Pyrimidine and Thienopyridine Formation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzamidine | CH₃CN, 25°C, 5 min | Methyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate | 94% | |

| Hydrazine hydrate | EtOH, reflux, 4 hr | Thieno[3,4-d]pyridazin-5-one derivative | 76% |

Cycloadditions with amidines proceed via inverse electron-demand Diels-Alder mechanisms, while hydrazine forms fused bicyclic systems via nucleophilic ring closure.

Oxidation Reactions

Controlled oxidation targets the thiophene ring or substituents.

Sulfur Oxidation and Side-Chain Modification:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → 25°C, 12 hr | Methyl 4-cyano-1-oxothiophene-3-carboxylate | 65% | |

| KMnO₄ | H₂O, 100°C, 2 hr | 4-Cyanothiophene-3,5-dicarboxylic acid | 58% |

m-CPBA selectively oxidizes the sulfur atom to a sulfoxide, while KMnO₄ cleaves the thiophene ring under harsh conditions.

Cross-Coupling Reactions

The thiophene scaffold participates in palladium-catalyzed couplings at halogenated positions.

Suzuki-Miyaura Coupling:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 4-cyano-5-bromothiophene-3-carboxylate | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 5 hr | Methyl 4-cyano-5-phenylthiophene-3-carboxylate | 85% |

Coupling requires a halogen at C5 and proceeds via oxidative addition of the arylboronic acid to the palladium catalyst.

Scientific Research Applications

Methyl 4-cyanothiophene-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and anticancer agent . In medicine, thiophene derivatives, including this compound, are explored for their anti-inflammatory and analgesic properties . In industry, this compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of methyl 4-cyanothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . Its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation . The compound’s anti-inflammatory effects are thought to result from the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred from related methyl esters and thiophene derivatives discussed in the materials:

Structural Analogues

Methyl Esters of Resin Acids () Compounds like sandaracopimaric acid methyl ester and Z-communic acid methyl ester () are methyl esters of diterpenoid acids. These are structurally distinct from Methyl 4-cyanothiophene-3-carboxylate, as they lack aromaticity and cyano functionality but share ester groups. Their applications focus on natural product chemistry rather than electronic materials.

Methyl Salicylate () A methyl ester of salicylic acid, this compound is used in gas-phase studies (). Unlike this compound, it features a benzene ring with hydroxyl and ester groups, resulting in distinct reactivity (e.g., hydrogen bonding vs. electron-deficient thiophene systems).

Methyl Violet () A triarylmethane dye, Methyl Violet is unrelated structurally or functionally to this compound but highlights the diversity of methyl ester applications in dyes versus electronic materials.

Electronic and Functional Group Comparisons

- Cyano Substitution: The cyano group in this compound enhances electron-withdrawing character compared to non-cyanated analogs like methyl thiophene-3-carboxylate. This likely lowers its LUMO energy, improving electron transport in semiconductor applications .

- Ester vs. Acid Derivatives : Methyl esters (e.g., methyl salicylate, ) are more volatile and less polar than their carboxylic acid counterparts, influencing solubility and processing in material science applications.

Limitations of Available Evidence

The provided materials lack direct data on this compound. Key gaps include:

- Physical Properties : Melting point, solubility, stability.

- Synthetic Routes: Methods for introducing cyano and ester groups on thiophene.

- Applications : Experimental or theoretical studies on its use in polymers or pharmaceuticals.

Biological Activity

Methyl 4-cyanothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyano group and a carboxylate ester. Its chemical structure is crucial for its biological activity, influencing interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves reactions starting from readily available thiophene derivatives. Various synthetic pathways have been explored, including:

- Cyclization Reactions : Utilizing thiophene derivatives with carbonyl reactants to produce substituted thiophenes.

- Nucleophilic Substitution : Introducing the cyano and ester functionalities through nucleophilic attacks on appropriate electrophiles.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that compounds containing thiophene moieties possess antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit cytotoxic effects against several cancer cell lines. A notable study screened various compounds for their anticancer activity against six human cancer cell lines, revealing promising results for thiophene derivatives .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit specific enzymes involved in bacterial cell wall synthesis, which is crucial for developing new antibiotics .

Case Studies

- Antimicrobial Efficacy : In a study focusing on the antibacterial properties of thiophene derivatives, this compound was found to inhibit bacterial growth effectively, suggesting its potential use as an antimicrobial agent in clinical settings .

- Cytotoxicity Assessment : A cytotoxicity evaluation against human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key modifications that enhance activity include:

- Substitution patterns on the thiophene ring.

- Variations in the length and nature of side chains attached to the carboxylate group.

| Modification Type | Effect on Activity |

|---|---|

| Cyano Group Positioning | Enhances antimicrobial activity |

| Ester Variations | Alters solubility and bioavailability |

| Thiophene Substituents | Modulates cytotoxicity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-cyanothiophene-3-carboxylate, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves cyclization of precursor thiophene derivatives followed by cyanide introduction at the 4-position. For example, analogous routes for trifluoromethyl-substituted thiophenes involve Suzuki coupling or nucleophilic aromatic substitution . Reaction efficiency can be validated using HPLC to monitor intermediate formation and NMR to confirm regioselectivity. Yield optimization may require temperature-controlled stepwise addition of reagents (e.g., cyanide sources) to minimize side reactions .

Q. How should crystallographic data for this compound be processed to ensure structural accuracy?

- Methodological Answer : Use SHELXL for refinement to handle anisotropic displacement parameters and validate bond lengths/angles against established databases . ORTEP-3 can visualize molecular geometry, while Mercury CSD aids in packing analysis to identify π-stacking or hydrogen-bonding interactions . Cross-validate results with PLATON to check for missed symmetry or twinning .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures improves purity, monitored by melting point consistency and LC-MS . For trace impurities, preparative HPLC with a C18 column is advised .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution at the 4-cyano site. Analyze Fukui indices to identify electrophilic hotspots and compare with experimental kinetic data . Ring puckering coordinates (Cremer-Pople parameters) assess conformational flexibility’s impact on reactivity .

Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s electronic properties?

- Methodological Answer : Discrepancies in dipole moments or HOMO-LUMO gaps may arise from solvent effects or basis set limitations. Validate computational models using solvent-phase NMR chemical shifts and UV-Vis spectra. Adjust DFT functionals (e.g., CAM-B3LYP for charge-transfer systems) to align with experimental absorption maxima .

Q. How can the compound’s stability under varying conditions be systematically assessed?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : TGA/DSC under nitrogen to detect decomposition above 150°C.

- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Test pH-dependent hydrolysis in buffered solutions (pH 1–13) over 72 hours .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data on the compound’s tautomeric forms?

- Methodological Answer : Use high-resolution X-ray data to confirm tautomer occupancy ratios (e.g., enol vs. keto forms). Compare with solid-state NMR chemical shifts and solution-phase IR carbonyl stretches. For dynamic equilibria, variable-temperature NMR (VT-NMR) quantifies tautomer populations .

Experimental Design

Q. What experimental controls are critical when studying this compound’s catalytic applications?

- Methodological Answer : Include blank reactions (without catalyst) and internal standards (e.g., deuterated analogs) to quantify turnover frequencies. Monitor catalyst leaching via ICP-MS after filtration. For heterogeneous systems, use BET surface area analysis to correlate activity with porosity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.